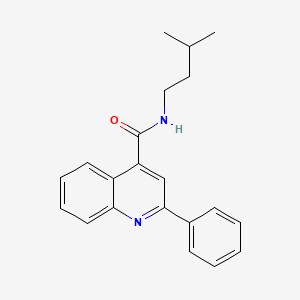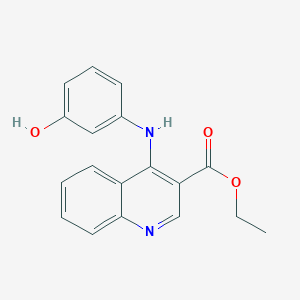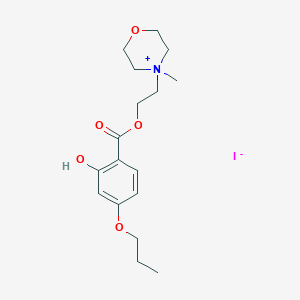
2-(4-FLUOROPHENYL)-1-HYDROXY-6,7-DIHYDRO-5H-1,3-BENZODIAZOL-4-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluorophenyl)-1-hydroxy-6,7-dihydro-5H-1,3-benzodiazol-4-one is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The presence of the fluorophenyl group in this compound enhances its biological activity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-1-hydroxy-6,7-dihydro-5H-1,3-benzodiazol-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and a suitable benzodiazole precursor.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as palladium or copper salts.
Reaction Steps:
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common to achieve the desired product quality.
化学反応の分析
Types of Reactions
2-(4-Fluorophenyl)-1-hydroxy-6,7-dihydro-5H-1,3-benzodiazol-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions may involve the use of strong acids or bases, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include various substituted benzodiazole derivatives, which can exhibit different biological activities and properties.
科学的研究の応用
2-(4-Fluorophenyl)-1-hydroxy-6,7-dihydro-5H-1,3-benzodiazol-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(4-Fluorophenyl)-1-hydroxy-6,7-dihydro-5H-1,3-benzodiazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity, leading to the modulation of biological pathways. The compound may inhibit enzyme activity or block receptor signaling, resulting in therapeutic effects.
類似化合物との比較
Similar Compounds
- 2-(4-Chlorophenyl)-1-hydroxy-6,7-dihydro-5H-1,3-benzodiazol-4-one
- 2-(4-Bromophenyl)-1-hydroxy-6,7-dihydro-5H-1,3-benzodiazol-4-one
- 2-(4-Methylphenyl)-1-hydroxy-6,7-dihydro-5H-1,3-benzodiazol-4-one
Uniqueness
2-(4-Fluorophenyl)-1-hydroxy-6,7-dihydro-5H-1,3-benzodiazol-4-one is unique due to the presence of the fluorophenyl group, which enhances its biological activity and stability compared to other similar compounds. The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development.
特性
IUPAC Name |
2-(4-fluorophenyl)-1-hydroxy-6,7-dihydro-5H-benzimidazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c14-9-6-4-8(5-7-9)13-15-12-10(16(13)18)2-1-3-11(12)17/h4-7,18H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFLFEAFWPYCGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)N=C(N2O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26659236 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Methoxyphenyl)-4-[(3-methylphenyl)methyl]piperazine](/img/structure/B5662997.png)
![2-[(2E)-3-phenyl-2-propen-1-yl]-8-(tetrahydro-2H-pyran-4-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5663011.png)
![1-(5-methoxy-2-furoyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5663013.png)
![4-benzyl-1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-2-one](/img/structure/B5663021.png)
![(1S,6R)-9-(1,3-dimethylpyrazolo[3,4-d][1,3]thiazol-5-yl)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5663024.png)

![2-{2-[4-(2-methoxyphenyl)piperidin-1-yl]-2-oxoethyl}pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B5663031.png)



![2-[(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENAMIDO]BENZAMIDE](/img/structure/B5663053.png)
![N,N-dimethyl-3-{2-[1-(1-pyrrolidinylsulfonyl)-3-piperidinyl]-1H-imidazol-1-yl}-1-propanamine](/img/structure/B5663060.png)
![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B5663063.png)
